Spiro[2.3]hexane-5-carbonitrile
Description
Significance of Spirocyclic Architectures in Organic Chemistry
Spirocycles, compounds containing two rings connected by a single common atom, are gaining prominence in medicinal chemistry and materials science. nih.govdndi.org Their rigid, three-dimensional structures offer a distinct advantage over flat, aromatic compounds by providing more specific interactions with biological targets and novel properties in materials. nih.govdndi.org This has led to a surge in the number of approved drugs and clinical candidates featuring spirocyclic motifs over the past two decades. nih.govdndi.org The unique geometry of spirocycles allows for the creation of molecules with improved drug-like properties, such as enhanced potency, selectivity, and favorable pharmacokinetic profiles. dndi.org
Overview of Spiro[2.3]hexane-5-carbonitrile as a Prototypical Strained Spirocycle
This compound stands out as a prototypical example of a strained spirocycle. The fusion of a three-membered cyclopropane (B1198618) ring with a four-membered cyclobutane (B1203170) ring results in significant angle and torsional strain. This high ring strain is a key feature, making the molecule a reactive and versatile intermediate in organic synthesis. nih.gov The presence of the nitrile group further enhances its chemical utility, allowing for a variety of chemical transformations.
Historical Context and Early Research Milestones
Early research into spiro[2.3]hexane systems laid the groundwork for understanding their unique reactivity. Initial investigations focused on the synthesis and thermal rearrangements of unsaturated derivatives of the spiro[2.3]hexane ring system. sci-hub.se A significant advancement was the development of synthetic methods to produce derivatives like spiro[2.3]hex-1-ene, a strained alkene with applications in bioorthogonal chemistry. nih.govacs.org The synthesis of spiro[2.3]hexane-5-carboxylic acid and its derivatives also marked an important step in exploring the chemical space of this scaffold. cymitquimica.comnih.gov
Interdisciplinary Relevance in Contemporary Chemical Research
The unique structural and reactive properties of spiro[2.3]hexane derivatives have led to their application in diverse areas of chemical research. In medicinal chemistry, the spiro[2.3]hexane scaffold is being explored for the development of novel therapeutic agents, including potent enzyme inhibitors. sci-hub.se The strained nature of the spiro[2.3]hexane system is also being harnessed in materials science for applications such as polymer crosslinking. Furthermore, its derivatives are utilized in the development of conformationally restricted amino acids and peptidomimetics, which are valuable tools in bioorganic chemistry. sci-hub.seresearchgate.net The ability to introduce various functional groups onto the spiro[2.3]hexane core, such as in 1-aminothis compound, further expands its potential applications. chemicalbook.com
Interactive Data Table: Properties of Spiro[2.3]hexane Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Spiro[2.3]hexane-5-carboxylic acid | C₇H₁₀O₂ | 126.15 | Solid |
| Methyl spiro[2.3]hexane-5-carboxylate | C₈H₁₂O₂ | - | - |
| 1-Oxathis compound | C₆H₇NO | 109.13 | - |
| 5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride | C₇H₁₀ClN₂ | 155.62 | - |
Construction of the Spiro[2.3]hexane Scaffold
The creation of the spiro[2.3]hexane framework predominantly relies on methods that form the three-membered cyclopropane ring onto a pre-existing four-membered cyclobutane derivative. These approaches are often favored due to the accessibility of substituted cyclobutanes.
Cyclopropanation Reactions
Cyclopropanation reactions are a cornerstone in the synthesis of spiro[2.3]hexanes. These methods involve the addition of a one-carbon unit to a double bond on a cyclobutane precursor.
Carbenes and carbenoids are highly reactive intermediates that can add to an exocyclic double bond of a cyclobutane ring to form the desired spiro[2.3]hexane structure. A notable starting material for such transformations is 3-methylenecyclobutanecarbonitrile, which is a direct precursor to this compound. nih.govacs.org
Recent advancements include the use of transition metal catalysis to control the reactivity and selectivity of carbene additions. For instance, nickel(0) catalysis can utilize [1.1.1]propellane as a carbene precursor for the cyclopropanation of various alkenes, leading to the formation of methylenespiro[2.3]hexane derivatives. organic-chemistry.orgacs.orgnih.gov This method is significant as it tames the high reactivity of [1.1.1]propellane, which often leads to oligomerization with other transition metal catalysts. organic-chemistry.org Computational studies suggest the reaction proceeds through a 3-methylenecyclobutylidene-nickel intermediate. organic-chemistry.orgacs.org
Another modern approach involves the photoinduced synthesis of functionalized spiro[2.3]hexanes. rsc.orgrsc.org This "green" method uses visible light to mediate the reaction between methylenecyclobutane (B73084) and diazoesters, avoiding the need for toxic reagents. rsc.orgrsc.org The reaction proceeds under mild conditions with good functional-group tolerance. rsc.org Palladium-catalyzed carbene coupling reactions have also been developed for the synthesis of spirocyclobutanes. nih.govresearchgate.netbohrium.com
Table 1: Examples of Carbene/Carbenoid Addition for Spiro[2.3]hexane Synthesis
| Starting Material | Reagent(s) | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Methylene-cyclobutanecarbonitrile | CHBr3, NaOH | Phase-transfer catalyst | 5,5-Dibromospiro[2.3]hexane-1-carbonitrile | 76% (combined diastereomers) | nih.gov |
| Functionalized Alkenes | [1.1.1]Propellane | Ni(cod)2, SIMes·HCl | Methylenespiro[2.3]hexanes | Good | organic-chemistry.org |
| Methylenecyclobutane | Diazoester derivatives | Visible light | Functionalized Spiro[2.3]hexanes | Moderate to high | rsc.org |
The Simmons-Smith reaction is a classic and widely used method for cyclopropanation that involves an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgsci-hub.se This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. sci-hub.se The reaction's utility has been demonstrated in the synthesis of complex natural products. sci-hub.seethz.ch
A key application relevant to the spiro[2.3]hexane system is the cyclopropanation of methylenecyclobutanes. researchgate.net For example, the reaction of substituted alkylidenecyclobutanes with a reagent system of trimethylaluminum (B3029685) (Me3Al) and diiodomethane (CH2I2) in dichloromethane (B109758) (CH2Cl2) exclusively yields 1,1-disubstituted spiro[2.3]hexanes. researchgate.net This variant offers a reliable route to substituted spiro[2.3]hexane frameworks. While highly effective, anomalous reaction pathways have been observed under certain conditions. acs.org
Table 2: Simmons-Smith and Variant Reactions for Spiro[2.3]hexane Synthesis
| Starting Material | Reagent(s) | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Substituted Alkylidenecyclobutanes | Me3Al, CH2I2 | CH2Cl2 | 1,1-Disubstituted spiro[2.3]hexanes | High | researchgate.net |
| Cyclohexen-1-ol | CH2I2, Zn(Cu) | - | Bicyclo[4.1.0]heptan-1-ol | 63% | ethz.ch |
The Corey-Chaykovsky reaction utilizes sulfur ylides, such as dimethyloxosulfonium methylide and dimethylsulfonium methylide, to convert carbonyl compounds into epoxides or α,β-unsaturated carbonyls into cyclopropanes. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the construction of three-membered rings and has been applied to the synthesis of complex spiro- and fused cyclopropanoids. nih.govrsc.org
In the context of spiro[2.3]hexane synthesis, a precursor ketone, such as cyclobutanone, can be first converted to an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction. The subsequent Corey-Chaykovsky reaction with this enone would then furnish the spiro[2.3]hexane ring system. This multi-step approach offers flexibility in introducing various substituents. The reaction proceeds via a nucleophilic attack of the ylide on the carbonyl or enone, followed by an intramolecular ring closure. organic-chemistry.org This methodology has also been employed in the preparation of precursors for more complex molecules like functionalized 1,4-dioxanes. thieme-connect.com
Electrochemical methods represent a green and innovative approach to cyclopropanation. These reactions can often be performed under mild, metal- and catalyst-free conditions. nih.govnih.gov One such strategy involves the anodic oxidation of an alkene to generate a radical cation, which then undergoes a [2+1] cycloaddition with a diazo compound to form the cyclopropane ring. nih.govnih.govacs.org This technique has been successfully applied to a range of electron-rich olefins. nih.gov
Another electrochemical approach is the reductive cyclization of alkyl 2-chloroacetates. beilstein-journals.org This method, promoted by an electrogenerated base, allows for the formation of 1,2,3-trisubstituted cyclopropane derivatives. While the yields can be moderate, it offers an environmentally friendly synthetic route. beilstein-journals.org
Table 3: Electrochemical Cyclopropanation Methods
| Reaction Type | Starting Materials | Key Features | Product Type | Reference |
|---|---|---|---|---|
| [2+1] Cycloaddition | Electron-rich olefins, Diazo compounds | Metal- and catalyst-free, mild conditions | Cyclopropanes | nih.govnih.gov |
| Reductive Cyclization | Alkyl 2-chloroacetates | Electrogenerated base, environmentally friendly | 1,2,3-Trisubstituted cyclopropanes | beilstein-journals.org |
Cycloaddition Reactions
Cycloaddition reactions provide an alternative pathway to the spiro[2.3]hexane scaffold. These reactions typically involve the formation of the four-membered ring onto a pre-existing three-membered ring or a concerted formation of both rings.
A significant example is the [2+2] cycloaddition reaction. Traditionally, the synthesis of spiro[2.3]hexanes has relied on [2+2] cycloadditions with methylenecyclopropanes, often requiring transition metal catalysts or thermal conditions. rsc.org More recently, cobalt-catalyzed [2+2] and [3+2] cycloaddition reactions between alkylidenecyclopropanes and alkynes have been developed, yielding spiro[2.3]hex-4-enes. osu.edu These reactions offer novel pathways to unsaturated spiro[2.3]hexane derivatives, which can be further functionalized.
Furthermore, electrochemical methods have been extended to [2+2] cycloadditions. The anodic oxidation of an olefin to its radical cation can be followed by a reaction with a styrene (B11656) derivative to produce a cyclobutane ring, demonstrating the versatility of electrochemical synthesis in constructing cyclic systems. nih.govacs.org
Synthetic Strategies for this compound and its Analogs
The spiro[2.3]hexane framework, characterized by a cyclopropane ring fused to a cyclobutane ring at a single carbon atom, represents a unique and sterically constrained scaffold. The inclusion of a carbonitrile group, as seen in this compound, adds a versatile functional handle for further chemical modifications. This article delves into various synthetic methodologies developed for the construction of this intriguing spirocyclic system and its derivatives, focusing on cycloaddition, ring-expansion, and rearrangement strategies.
2 Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic systems, and several approaches have been successfully employed to generate the spiro[2.3]hexane core.
1 [2+2] Cycloaddition Pathways
The [2+2] cycloaddition is a cornerstone in the synthesis of four-membered rings and has been adapted for the creation of the spiro[2.3]hexane skeleton. One notable method involves the thermally-induced intramolecular [2+2] cycloaddition of acrylamide-tethered alkylidenecyclopropanes. numberanalytics.com This approach provides a highly regioselective and diastereoselective route to cyclobutane-containing spiro[2.3]hexanes fused with six-membered heterocycles, often with excellent yields and tolerance for various functional groups under metal-free conditions. numberanalytics.com
Another strategy utilizes cobalt(I)-catalyzed [2+2] cycloaddition reactions between alkylidenecyclopropanes and alkynes. researchgate.net This method has led to the novel and enantioselective synthesis of spiro[2.3]hex-4-enes. researchgate.net The reaction conditions can be optimized by tuning the cobalt(I) activator and ligand system. researchgate.net
Furthermore, the addition of dihalocarbenes to the exocyclic double bond of 3-alkylidene-1,2-diazetidines has been shown to produce 4,5-diazaspiro[2.3]hexanes. collectionscanada.gc.ca For instance, the use of difluorocarbene, generated from TMSCF3/NaI, results in stereospecific addition with yields up to 97%. collectionscanada.gc.ca
| Reactants | Catalyst/Conditions | Product | Yield (%) | Ref |
| Acrylamide-tethered alkylidenecyclopropanes | Thermal | Cyclobutane-containing spiro[2.3]hexane fused with six-membered heterocycles | Excellent | numberanalytics.com |
| Alkylidenecyclopropane and 4-octyne | Co(I) catalyst | Spiro[2.3]hex-4-ene | - | researchgate.net |
| 3-Alkylidene-1,2-diazetidines and TMSCF3/NaI | - | 4,5-Diazaspiro[2.3]hexanes | up to 97 | collectionscanada.gc.ca |
| 3-Alkylidene-1,2-diazetidines and Dichlorocarbene | - | 4,5-Diazaspiro[2.3]hexanes | up to 64 | collectionscanada.gc.ca |
| Data presented is based on reported research findings. |
2 Inverse Electron-Demand Diels-Alder Reactions
The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition variant that typically involves an electron-poor diene and an electron-rich dienophile. libretexts.orgscispace.com This reaction is particularly useful for the synthesis of heterocyclic compounds. scispace.comnih.gov While the IEDDA reaction is a plausible strategy for the construction of six-membered rings that could be part of a more complex spiro[2.3]hexane system, specific examples of its application for the direct synthesis of the carbocyclic spiro[2.3]hexane core are not extensively documented in the reviewed literature. rsc.org The principles of IEDDA suggest that a suitably functionalized cyclobutene (B1205218) or cyclobutadiene (B73232) equivalent could act as the dienophile with an electron-poor diene. However, further research is required to establish this as a viable and efficient route to spiro[2.3]hexanes.
3 Nitrile Imine Cycloaddition for Spiro[2.3]hex-1-ene Systems
A highly efficient method for the synthesis of spiro[2.3]hex-1-ene systems involves the 1,3-dipolar cycloaddition of nitrile imines. libretexts.org This approach has been highlighted in the context of "photoclick chemistry," where spiro[2.3]hex-1-ene, a stable yet highly strained alkene, demonstrates superior reactivity. nih.govunits.it The synthesis of the spiro[2.3]hex-1-ene precursor starts with the cyclopropanation of 3-methylene-cyclobutanecarbonitrile. nih.govunits.it The resulting this compound is then converted through a series of steps to the desired spiro[2.3]hex-1-ene. nih.govunits.it
The cycloaddition reaction of spiro[2.3]hex-1-ene with a photochemically generated nitrile imine from a tetrazole precursor is remarkably fast, with second-order rate constants reaching up to 34,000 M⁻¹s⁻¹. units.it This high reactivity is attributed to the ring strain of the spiro-alkene and reduced steric hindrance around the double bond. units.it
| Dipolarophile | Dipole Precursor | Solvent | Rate Constant (k₂) [M⁻¹s⁻¹] | Ref |
| Spiro[2.3]hex-1-ene | 2-(p-methoxyphenyl)-5-phenyltetrazole | 1:1 Acetonitrile/PBS | 890 ± 51 | units.it |
| Spiro[2.3]hex-1-ene | 2-(p-methoxyphenyl)-5-phenyltetrazole | 1:1 Cl⁻-free phosphate (B84403) buffer/ACN | 2600 ± 180 | units.it |
| Spiro[2.3]hex-1-ene modified lysine (B10760008) | Water-soluble tetrazole | Phosphate buffer | 1.0 x 10⁴ | |
| Data showcases the rapid kinetics of the photoclick reaction. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.3]hexane-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-5-6-3-7(4-6)1-2-7/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEHCHMDJFQQAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity of Spiro 2.3 Hexane 5 Carbonitrile Systems
Influence of Ring Strain on Reactivity and Stability
The spiro[2.3]hexane framework is characterized by significant ring strain, a consequence of the fusion of three- and four-membered rings at a single spiro-carbon. This inherent strain is a dominant factor in the chemical behavior of spiro[2.3]hexane-5-carbonitrile. The perpendicular arrangement of the two rings creates a rigid, three-dimensional structure. acs.org This rigidity and high strain energy make the molecule a versatile intermediate for synthetic chemistry, as the release of this strain can be a powerful driving force for reactions. rsc.orgresearchgate.net
The stability of the spiro[2.3]hexane system is lower compared to analogues with larger rings, which can lead to lower yields in some synthetic preparations. However, this inherent instability is also a key to its reactivity. The strain within the cyclopropane (B1198618) and cyclobutane (B1203170) rings makes them susceptible to ring-opening reactions, providing pathways to more complex molecular scaffolds. rsc.org Computational and crystallographic studies on related spirocyclic alkenes, such as spiro[2.3]hex-1-ene, reveal that the spirocyclic structure can also alleviate steric hindrance in certain transition states, thereby accelerating reactions like cycloadditions. nih.govacs.org The forced planar arrangement of atoms linked by the spiro center alters the electronic properties compared to non-spirocyclic parent compounds. acs.org
Exploration of Diradical Intermediates and Pathways
Diradical intermediates are pivotal in understanding the thermal and photochemical reactions of strained ring systems like this compound. The homolytic cleavage of a strained carbon-carbon bond in the cyclopropane ring is a common initial step in thermal rearrangements, as it releases significant ring strain energy. mpg.de For instance, in related systems, the cleavage of a bond can initiate a cascade of rearrangements involving diradical species. mpg.de
Pathways involving diradicals are also central to certain cycloaddition and functionalization reactions. In the synthesis of related 1,5-dioxaspiro[2.3]hexanes, a process is initiated by a single-electron transfer that generates a ketyl radical anion, which then participates in a radical-radical coupling reaction. d-nb.inforesearchgate.net Theoretical calculations and experimental evidence support the formation of diradical intermediates in various transformations of strained alkenes and cyclopropanes. nih.govthieme-connect.de While direct molecular mechanics methods may not always be capable of calculating the structure of these transient diradical intermediates, their existence is inferred from the reaction products and supported by computational models. broadinstitute.org
Nucleophilic Attack Pathways
The this compound system presents multiple sites for nucleophilic attack. The nitrile group (–C≡N) is an electrophilic center, and the carbon atom can be attacked by nucleophiles, potentially leading to substituted products or hydrolysis to a carboxylic acid. smolecule.com Furthermore, the high degree of ring strain in the spirocyclic framework makes the molecule susceptible to ring-opening reactions initiated by nucleophiles. rsc.org
In related heteroatomic spiro[2.3]hexane systems, such as 1-oxa-5-azaspiro[2.3]hexanes, nucleophilic addition of an iodide to a bridgehead bond is a key step in their synthesis, triggering a ring-opening that is followed by an intramolecular substitution to form the final spirocyclic product. rsc.org The hydroxyl group in spiro[2.3]hexan-5-ol can be substituted via nucleophilic substitution reactions, and the ester group in methyl spiro[2.3]hexane-5-carboxylate can be replaced by other functional groups, highlighting the susceptibility of substituted spiro[2.3]hexanes to nucleophilic pathways.
| Spiro[2.3]hexane Derivative | Reaction Type | Reagent/Condition | Product Type | Reference |
|---|---|---|---|---|
| 5-Azaspiro[2.3]hexane-1-carbonitrile | Substitution | Amines or alcohols under basic/acidic conditions | Various substituted spirocyclic compounds | |
| Spiro[2.3]hexan-5-ol | Substitution | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) | Halogenated spiro[2.3]hexanes | |
| Azabicyclo[1.1.0]butyl fragment | Nucleophilic addition / Intramolecular substitution | Sodium iodide, followed by deprotonation | 1-Oxa-5-azaspiro[2.3]hexane | rsc.org |
| 1-Oxathis compound | Nucleophilic Substitution | Various nucleophiles | Substituted products at the carbon adjacent to the nitrile | smolecule.com |
Electrophilic Activation and Subsequent Reactions
Electrophilic activation is a key strategy for initiating reactions in spiro[2.3]hexane systems, particularly those containing heteroatoms. For example, the synthesis of 1-oxa-5-azaspiro[2.3]hexanes involves the use of an electrophilic activator such as benzyl (B1604629) chloroformate (Cbz-Cl). rsc.org This electrophile promotes the formation of an iodohydrin intermediate through the nucleophilic addition of iodide. This is followed by a base-triggered intramolecular substitution, a telescoped one-pot approach that yields the desired spiro-product. rsc.org In this sequence, the electrophile activates the system, facilitating a cascade of reactions that would otherwise be unfavorable. Such pathways demonstrate how external electrophilic reagents can be used to harness the inherent reactivity of the strained spirocyclic core to build more complex molecular architectures. rsc.org
Radical-Mediated Reaction Mechanisms
Radical-mediated reactions provide powerful and versatile methods for the functionalization of spiro[2.3]hexane systems. These mechanisms often involve single-electron transfer processes to generate radical intermediates, which can then engage in coupling reactions.
Single-electron transfer (SET) is a fundamental process for initiating radical reactions in these systems. Research into the synthesis of 1,5-dioxaspiro[2.3]hexanes demonstrates a strategy where a lithium amide induces a SET to a benzophenone, generating an N-centered radical and a ketyl radical anion. researchgate.netd-nb.inforesearchgate.net This "frustrated radical pair" then acts synergistically to abstract a hydrogen atom from a substrate like 3-iodooxetane, initiating the main reaction cascade. rsc.orgd-nb.inforesearchgate.net This approach effectively shifts traditional lithium amide reactivity from the polar to the radical domain. d-nb.inforesearchgate.net The generation of radicals via SET is also a key feature in photoredox-catalyzed reactions, which are increasingly used for the construction of complex C(sp³)-rich heterocycles. researchgate.net
Following their generation via SET or other radical initiation methods, radical species can undergo highly efficient radical-radical coupling (RRC) reactions. In the synthesis of 1,5-dioxaspiro[2.3]hexanes, after the initial hydrogen abstraction, an exergonic RRC occurs between the newly formed substrate radical and the ketyl radical anion. rsc.orgd-nb.inforesearchgate.net This coupling is a highly favorable, thermodynamically driven process that forges the key carbon-carbon bond, leading to the formation of the spirocyclic core. d-nb.info Competition experiments have shown that this RRC pathway is often favored over other potential radical addition pathways. d-nb.info The efficiency and selectivity of RRC make it a powerful tool for constructing the intricate and strained architecture of spiro[2.3]hexane derivatives.
Mechanism of C-C Bond Formation
The construction of the spiro[2.3]hexane skeleton predominantly involves the formation of the three-membered cyclopropane ring onto a pre-existing four-membered cyclobutane precursor. This is typically achieved through the cyclopropanation of a methylenecyclobutane (B73084) derivative, such as 3-methylenecyclobutanecarbonitrile. acs.org Several distinct mechanisms are employed for this critical C-C bond-forming step.
Catalytic Carbene Addition: A prevalent method involves the decomposition of diazo compounds, like ethyl diazoacetate, catalyzed by transition metals such as rhodium or copper. google.comresearchgate.net For instance, the reaction of a methylenecyclobutane with a diazoacetic ester in the presence of dirhodium tetraacetate generates a metal-carbene intermediate. google.com This electrophilic carbene then adds across the exocyclic double bond of the cyclobutane ring in a concerted fashion to yield the spiro[2.3]hexane system.
Carbenoid Cyclopropanation (Simmons-Smith Reaction): The Simmons-Smith reaction and its variants utilize a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple or other reagents like trimethylaluminum (B3029685) (Me₃Al/CH₂I₂). researchgate.net This mechanism involves the formation of an organozinc carbenoid (IZnCH₂I) which coordinates to the alkene. The cyclopropane ring is then formed through nucleophilic attack of the double bond on the methylene (B1212753) carbon of the carbenoid, with simultaneous expulsion of the zinc halide.
Ylide-Based Cyclopropanation (Corey-Chaykovsky Reaction): An alternative C-C bond formation strategy is the Corey-Chaykovsky reaction, which employs sulfur ylides. patsnap.com For example, reacting a ketone precursor with trimethylsulfoxonium (B8643921) iodide in the presence of a strong base like sodium hydride generates a dimethylsulfoxonium methylide. This ylide acts as a nucleophile, attacking the carbonyl to form a betaine (B1666868) intermediate, which then undergoes intramolecular ring-closure to form an epoxide. For alkene cyclopropanation, related sulfur ylides can be used to transfer a methylene group to form the cyclopropane ring. patsnap.com
Photoinduced Synthesis: Modern synthetic approaches include photoinduced methods for creating functionalized spiro[2.3]hexanes. These reactions can proceed under mild, additive-free conditions using visible-light irradiation. rsc.org Mechanistic studies suggest that these transformations are initiated by a light-sustained process, with the crucial C-C bond formation occurring almost concurrently with the initiation step. rsc.org
The choice of method depends on the desired substitution pattern and the functional groups present on the starting materials.
| C-C Formation Method | Reagents | Key Intermediate | Reference(s) |
| Catalytic Carbene Addition | Diazo compound (e.g., Ethyl diazoacetate), Rh₂(OAc)₄ or Cu(acac)₂ | Metal-Carbene | google.comresearchgate.net |
| Simmons-Smith Reaction | CH₂I₂, Zn(Cu) or Me₃Al | Organozinc Carbenoid | researchgate.net |
| Corey-Chaykovsky Reaction | Trimethylsulfoxonium iodide, NaH | Sulfur Ylide | patsnap.com |
| Dihalocarbene Addition | Bromoform (CHBr₃), NaOH or TMSCF₃/NaI | Dihalocarbene (e.g., :CBr₂, :CF₂) | researchgate.netresearchgate.net |
| Photoinduced Cycloaddition | Alkene, Photosensitizer (in some cases) | Excited state species/Radical intermediates | rsc.org |
Regioselectivity and Diastereoselectivity in Spiro[2.3]hexane Transformations
In the synthesis of this compound from 3-methylenecyclobutanecarbonitrile, the term regioselectivity primarily applies to subsequent reactions on the formed scaffold, as the initial cyclopropanation is directed to the exocyclic double bond. However, diastereoselectivity is a critical consideration during the C-C bond formation step and subsequent transformations.
The addition of a carbene or carbenoid to the face of the methylenecyclobutane double bond determines the stereochemistry at the spirocyclic center (C5) relative to any substituents on the cyclobutane ring.
Influence of Substrate: The facial selectivity of the cyclopropanation can be influenced by steric hindrance or directing effects of substituents on the cyclobutane ring. For instance, the cyclopropanation of 3-methylene-cyclobutanecarbonitrile has been shown to produce a mixture of diastereomers, which can be separated for use in subsequent transformations. acs.org
Influence of Reagent: The nature of the cyclopropanating agent also plays a role. Dihalocarbene additions are often stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. researchgate.net The reversibility of certain reactions, such as some 1,3-dipolar cycloadditions, can allow for thermodynamic control over the diastereomeric outcome, where the most stable isomer is formed preferentially. semanticscholar.org
The prediction of selectivity in these strained systems can be complex. Theoretical models, such as Frontier Molecular Orbital (FMO) theory, are often used to explain the observed regioselectivity in cycloaddition reactions involving related systems, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other dictates the outcome. mdpi.com
In transformations of the already-formed this compound, the rigid, three-dimensional structure of the scaffold can lead to high levels of diastereoselectivity. Reagents will preferentially approach from the less sterically hindered face of the molecule, leading to a single, or major, diastereomer.
| Factor | Influence on Selectivity | Example | Reference(s) |
| Substrate Control | Steric hindrance from existing substituents on the cyclobutane ring guides the incoming reagent to the opposite face. | Cyclopropanation of 3-methylene-cyclobutanecarbonitrile yields a separable mixture of diastereomers. | acs.org |
| Reagent Control | The choice of reaction and reagents can favor either kinetic or thermodynamic products. | Reversible 1,3-dipolar cycloadditions can be driven towards the most stable diastereomer. | semanticscholar.org |
| Reaction Mechanism | Certain mechanisms, like dihalocarbene addition, are inherently stereospecific. | Stereospecific addition of difluorocarbene across an alkene double bond. | researchgate.net |
Functional Group Interconversions (FGI) within the Spiro[2.3]hexane Framework
The nitrile group of this compound is a versatile functional handle that can be converted into a wide array of other functionalities, greatly enhancing the synthetic utility of the scaffold. researchgate.net These interconversions typically leave the core spiro[2.3]hexane structure intact.
Reduction of the Nitrile Group: The cyano group can be fully or partially reduced to introduce different functionalities.
To Primary Amines: Catalytic hydrogenation or, more commonly, reduction with powerful hydride reagents like lithium aluminum hydride (LiAlH₄) converts the nitrile directly to a primary aminomethyl group (-CH₂NH₂). This provides access to spirocyclic amines, which are valuable in drug discovery. researchgate.net
To Aldehydes/Alcohols: Partial reduction can be achieved using milder reducing agents. Diisobutylaluminium hydride (DIBAL-H) can reduce the nitrile to an intermediate imine, which is then hydrolyzed upon aqueous workup to yield an aldehyde (-CHO). In a specific example involving a spiro[2.3]hexane precursor, sequential treatment with DIBAL-H and then sodium borohydride (B1222165) (NaBH₄) was used to reduce the nitrile to the corresponding alcohol (-CH₂OH). acs.org
Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the nitrile group can be hydrolyzed.
To Carboxamides: Partial hydrolysis, often under controlled acidic or basic conditions, yields the primary carboxamide (-CONH₂).
To Carboxylic Acids: Complete hydrolysis, typically requiring more forcing conditions (e.g., heating with strong acid or base), converts the nitrile to a carboxylic acid (-COOH). researchgate.net This acid can then serve as a precursor for other functional groups, such as esters or amides via coupling reactions.
Nucleophilic Addition to the Nitrile Group: The electrophilic carbon atom of the nitrile is susceptible to attack by organometallic nucleophiles.
To Ketones: Reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) followed by aqueous hydrolysis of the intermediate imine salt yields ketones (-(C=O)R). researchgate.net This allows for the introduction of new carbon substituents onto the spirocyclic framework.
These functional group interconversions are crucial for elaborating the this compound core into more complex target molecules for biological screening.
| Transformation | Reagents | Product Functional Group | Reference(s) |
| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) | researchgate.net |
| 1. DIBAL-H; 2. H₂O | Aldehyde (-CHO) | acs.orgresearchgate.net | |
| 1. DIBAL-H; 2. NaBH₄ | Alcohol (-CH₂OH) | acs.org | |
| Hydrolysis | H₃O⁺ or OH⁻ (mild) | Carboxamide (-CONH₂) | researchgate.net |
| H₃O⁺ or OH⁻ (strong, heat) | Carboxylic Acid (-COOH) | researchgate.net | |
| Nucleophilic Addition | 1. R-MgX or R-Li; 2. H₂O | Ketone (-(C=O)R) | researchgate.net |
Computational and Theoretical Studies of Spiro 2.3 Hexane 5 Carbonitrile Chemistry
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the electronic structure and energy of Spiro[2.3]hexane-5-carbonitrile. These methods, rooted in solving the Schrödinger equation, offer a detailed picture of bonding and reactivity.
Density Functional Theory (DFT) has become a cornerstone for the computational study of organic molecules. For systems related to this compound, DFT methods are frequently employed to predict molecular geometries, vibrational frequencies, and electronic properties. For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is effective for predicting the molecular geometry and stability of similar spirocyclic esters. Such calculations provide optimized bond lengths and angles that often show excellent agreement with experimental data from techniques like X-ray diffraction.
DFT is also used to investigate reactivity. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can estimate the HOMO-LUMO gap, which is a key indicator of chemical reactivity. acs.org For example, in a study of related spiro[2.3]hex-1-ene derivatives, DFT calculations at the B3LYP/6-311++G** level were used to determine LUMO energies, helping to predict the relative rates of cycloaddition reactions. acs.org
Table 1: Representative DFT Functionals and Basis Sets in Spirocycle Analysis
| Method/Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | Geometry Optimization, Stability Prediction | |
| M06-2X | 6-311+G(d,p) | Transition State Optimization, Activation Energy | acs.orgnih.gov |
| ωB97X-D | def2-SVPD | Geometry Optimization | epfl.ch |
This table is interactive and represents common methods used for related compounds.
For highly accurate calculations of specific molecular properties, more computationally intensive ab initio methods are utilized. The Second Order Polarization Propagator Approach with Coupled Cluster Singles and Doubles amplitudes (SOPPA(CCSD)) is a high-level method used for calculating properties like NMR spin-spin coupling constants. researchgate.net In a study of small spiroalkanes, including the parent spiro[2.3]hexane, SOPPA(CCSD) was used to calculate carbon-carbon spin-spin coupling constants. researchgate.net This method provides deep insight into the bonding environment and the effects of ring strain on the electronic structure, particularly around the unique spirocarbon center. researchgate.net
Conformational Analysis and Energy Minimization
The rigid, strained structure of the spiro[2.3]hexane framework limits its conformational freedom, yet understanding the lowest-energy conformers is crucial for predicting its interactions. Conformational analysis typically begins with generating an initial pool of possible conformers. epfl.ch For instance, methods like the CREST algorithm can be used to generate conformer ensembles. caltech.edu
Following the generation of conformers, energy minimization is performed using quantum mechanical methods to identify the most stable structures. Software packages like Gaussian are commonly used for these optimizations. For example, in the study of related arylcyclopropanes, conformer geometries were optimized at the ωB97X-D/def2-SVPD level of theory in a solvent model to find the lowest-energy states. epfl.ch This process is critical for understanding how the molecule will present itself in a chemical environment, which influences its reactivity and potential biological interactions.
Prediction of Reactivity and Reaction Pathways
Theoretical chemistry provides powerful predictive tools for understanding how and why chemical reactions occur. By modeling the entire reaction coordinate, from reactants to products, chemists can gain a detailed understanding of reaction mechanisms.
A key aspect of predicting reaction pathways is the characterization of transition states (TS), the highest energy points along a reaction coordinate. DFT methods, such as M06-2X with the 6-311+G(d,p) basis set, have been successfully used to optimize the geometries of transition states for reactions involving the spiro[2.3]hexane skeleton. acs.orgnih.gov
Once a transition state structure is located and confirmed (typically by identifying a single imaginary frequency in the vibrational analysis), its energy can be compared to that of the reactants to calculate the activation energy (ΔG°‡). acs.orgnih.gov This value is critical for predicting the rate of a reaction. In a computational study on the cycloaddition of a nitrile imine with spiro[2.3]hex-1-ene, the calculated activation energies correctly predicted the relative reaction rates observed experimentally. nih.gov
Table 2: Example of Calculated Activation Energies for a Reaction Involving a Spiro[2.3]hexene Derivative
| Reactant | Activation Energy (ΔG°‡, kcal/mol) | Imaginary Frequency (vᵢ, cm⁻¹) | Reference |
|---|
Data from a study on a simplified 5-methylspiro[2.3]hex-1-ene, demonstrating the application of the methodology.
Beyond modeling specific reaction pathways, computational chemistry can predict a molecule's general reactivity using global and local descriptors derived from its electronic structure. mdpi.com
Local Descriptors: These pinpoint the most reactive sites within a molecule. The Molecular Electrostatic Potential (MEP) is a key local descriptor that maps the electrostatic potential onto the electron density surface. mdpi.com It visually identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for ionic interactions. Another descriptor, the Average Local Ionization Energy (ALIE), highlights the regions where an electron is most easily removed, indicating sites susceptible to electrophilic attack. mdpi.com
For the broader class of spirocyclic compounds, these descriptors help rationalize observed reaction selectivities and guide the design of new synthetic routes. mdpi.comfrontiersin.org
Analysis of Ring Strain Effects and Strain Energy Calculations
The spiro[2.3]hexane framework, which joins a cyclopropane (B1198618) and a cyclobutane (B1203170) ring through a single quaternary carbon, is characterized by significant ring strain. researchgate.net This strain is a composite of angle strain from the distorted bond angles in the three- and four-membered rings and torsional strain. Computational studies are essential for quantifying this strain energy and understanding its influence on the molecule's chemical behavior.
The total strain energy (SE) of spirocyclic systems is often greater than the sum of the strain energies of the individual constituent rings. uu.nl This additional destabilization is termed excess strain energy (ΔSE). uu.nl For comparison, the highly strained spiropentane, composed of two cyclopropane rings, possesses an excess strain energy of 8.1 kcal/mol. uu.nl While the spiro[2.3]hexane system is also highly strained, it is considered to offer a better balance between stability and reactivity compared to the even more strained spiro[2.2]pentene, which has an estimated strain energy of approximately 90 kcal/mol. acs.org The larger four-membered ring in spiro[2.3]hexane helps to moderate the extreme strain found in smaller spirocycles. acs.org
Calculations of the heat of formation provide a quantitative measure of this strain. For the parent spiro[2.3]hexane, the calculated heat of formation is 34.6 kcal/mol. uu.nl The presence of substituents, such as the carbonitrile group at the 5-position, can further modulate this strain energy. Computational methods, including density functional theory (DFT), are employed to calculate these energies, providing crucial insights into the molecule's thermodynamic stability. acs.org
| Compound | Key Feature | Calculated Value | Unit | Reference |
|---|---|---|---|---|
| Spiro[2.2]pentene | Strain Energy | ~90 | kcal/mol | acs.org |
| Spiropentane | Excess Strain Energy | 8.1 | kcal/mol | uu.nl |
| Spiro[2.3]hexane | Heat of Formation | 34.6 | kcal/mol | uu.nl |
Spirocarbon Bonding Situation
The spiro carbon atom in this compound presents a unique bonding environment governed by significant ring strain effects. researchgate.net This spiro-center is tetra-substituted, connecting the two perpendicular rings. The orbital hybridization at this carbon deviates from the ideal sp³ configuration, a direct consequence of the geometric constraints imposed by the small rings. This rehybridization affects the bond lengths and angles around the spiroatom. Computational studies on small spiroalkanes, including spiro[2.3]hexane, show that electronic interactions between the spiro-linked rings can lead to notable changes in bond lengths. researchgate.netmpg.de For instance, in some complex spiro-systems, a shortening of bonds within the central ring has been observed. mpg.de The study of carbon-carbon spin-spin coupling constants through high-level ab initio methods is one way to probe these subtle electronic effects and the unique bonding situation at the spirocarbon. researchgate.net
Molecular Dynamics (MD) Simulations for Structural and Dynamic Insights
Molecular dynamics (MD) simulations serve as a powerful computational tool to explore the conformational landscape and dynamic behavior of this compound. acs.org These simulations model the atomic motions of the molecule over time, providing a detailed picture of its structural flexibility and the influence of its environment, such as solvent effects on ring strain.
For spirocyclic systems, MD simulations can reveal the accessible conformations and the energy barriers between them. rsc.org In the case of substituted spiro[2.3]hexane derivatives, these simulations can elucidate the preferred orientations of the substituent groups. For example, computational studies on related 5-azaspiro[2.3]hexane derivatives have used quantum-mechanical calculations on various conformations to determine their relative energies and stability, confirming that the most stable diastereoisomers are formed preferentially in reactions. beilstein-journals.org By tracking the molecule's trajectory, MD can provide insights into intramolecular interactions and how the rigid spiro-core influences the dynamic behavior of the entire structure. mdpi.com This information is critical for understanding how the molecule might interact with biological targets.
Exit Vector Plot (EVP) Analysis for Spatial Orientation of Substituents
Exit Vector Plot (EVP) analysis is a computational method used to visualize and quantify the spatial orientation of substituents on a molecular scaffold. sci-hub.seresearchgate.net This technique is particularly valuable for understanding the three-dimensional (3D) shape of rigid molecules like spiro[2.3]hexane derivatives and for comparing them with other cyclic systems. researchgate.netthieme-connect.com
In EVP analysis, the bonds connecting substituents to the core scaffold are treated as "exit vectors." The plot then visualizes the geometric relationship between these vectors, typically using parameters like the distance (r) between their origins and the angle (θ) between them. sci-hub.seresearchgate.net Studies on 1,5-disubstituted (aza)spiro[2.3]hexane scaffolds have used EVP analysis to compare their geometry to that of common ring systems like cyclohexane (B81311) and piperidine (B6355638). sci-hub.sedntb.gov.ua This analysis has shown that certain spiro[2.3]hexane diastereomers can act as isosteric replacements for 1,3-disubstituted cyclohexanes. thieme-connect.com Such analyses are crucial in drug discovery for designing novel scaffolds that can mimic the spatial arrangement of known active compounds while offering different physicochemical properties. rsc.orgacs.org
NMR Chemical Shift Prediction and Correlation with Experimental Data
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structural elucidation, and its application to this compound can provide a powerful link between computational models and experimental reality. The unique electronic environment of each nucleus in the molecule, heavily influenced by the ring strain and the anisotropic effect of the nitrile group, results in a characteristic NMR spectrum.
Computational methods, often combining quantum mechanics with molecular mechanics (QM/MM), can predict these chemical shifts. biorxiv.org For greater accuracy, predictions can be averaged over multiple conformations obtained from Molecular Dynamics (MD) simulations, which accounts for the dynamic nature of the molecule in solution. biorxiv.org While no specific predicted data for this compound is available, experimental data from the closely related 5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride provides a valuable reference for correlation. The comparison between predicted shifts and experimental data allows for the validation of the computed structures and provides confidence in the theoretical models. biorxiv.org Discrepancies between predicted and observed values can highlight subtle structural or electronic effects not fully captured by the computational model, guiding further refinement. liverpool.ac.uk
| Carbon Atom | Chemical Shift (δ) in ppm | Reference |
|---|---|---|
| CN (Nitrile Carbon) | 121.8 | |
| C-1 | 64.3 | |
| C-5 | 58.2 | |
| C-2 | 34.1 | |
| C-3 | 29.7 | |
| C-4 | 22.4 |
Advanced Spectroscopic and Structural Elucidation Techniques for Spiro 2.3 Hexane 5 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of Spiro[2.3]hexane-5-carbonitrile. One- and two-dimensional NMR experiments are essential for assigning all proton and carbon signals and confirming the spirocyclic core structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclobutane (B1203170) and cyclopropane (B1198618) rings. Due to the molecule's symmetry, a simplified spectrum is anticipated. The protons on the cyclopropane ring (C1 and C2) would appear as a complex multiplet in the upfield region, characteristic of strained ring systems. The protons on the cyclobutane ring (C4 and C6) would also produce multiplets, likely deshielded relative to the cyclopropane protons. The single proton at the C5 position, being adjacent to the electron-withdrawing nitrile group, would be the most downfield of the aliphatic protons.
The ¹³C NMR spectrum provides a count of the unique carbon atoms. For this compound, six distinct signals are expected: one for the nitrile carbon (C≡N), one for the quaternary spiro carbon (C3), and four for the methylene (B1212753) and methine carbons of the two rings. The nitrile carbon appears significantly downfield, typically around 120 ppm. The spiro carbon is also characteristically downfield for a quaternary sp³ carbon due to the strain and substitution. Data from related structures, such as 6-oxo-5-azaspiro[2.3]hexane-4-carbonitrile, can provide reference points for expected chemical shifts. uni-goettingen.de
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive table. Click on the headers to sort.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| C1, C2 | 0.8 - 1.5 | 10 - 20 | Highly shielded cyclopropyl (B3062369) protons and carbons. |
| C3 (Spiro) | - | 30 - 40 | Quaternary carbon, no attached protons. |
| C4, C6 | 2.0 - 2.8 | 30 - 40 | Cyclobutyl methylene protons. |
| C5 | 3.0 - 3.5 | 25 - 35 | Methine proton, deshielded by adjacent CN group. |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. researchgate.net For this compound, COSY would show correlations between the C5-H and the adjacent C4-H₂ and C6-H₂ protons. It would also confirm the connectivity within the cyclopropane ring protons and potentially show long-range coupling between the cyclobutane and cyclopropane protons across the spiro center.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.comprinceton.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. For instance, the proton signal predicted at 3.0-3.5 ppm would show a cross-peak with the carbon signal at 25-35 ppm, confirming the C5-H methine group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) ¹H-¹³C correlations. youtube.comprinceton.edu This is particularly vital for identifying quaternary carbons. The proton at C5 would show correlations to the nitrile carbon, the spiro carbon (C3), and carbons C4 and C6. Protons on C4 and C6 would show correlations to the spiro carbon (C3) and C5, definitively piecing together the cyclobutane ring and its connection to the nitrile and spiro center.
Table 2: Key Expected 2D NMR Correlations for Structural Elucidation This is an interactive table. Click on the headers to sort.
| Proton(s) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |
|---|---|---|
| H at C5 | H at C4, H at C6 | C≡N, C3, C4, C6 |
| H at C4 | H at C5, H at C6 | C3, C5, C6 |
| H at C6 | H at C5, H at C4 | C3, C4, C5 |
The analysis of spin-spin coupling constants (J-values) provides detailed information about the dihedral angles between adjacent protons, which helps to define the conformation of the rings. The principal mechanism for J-coupling is through-bond polarization. organicchemistrydata.org In the strained spiro[2.3]hexane system, both vicinal (³J) and geminal (²J) couplings are informative. The magnitude of ³JHH coupling constants within the cyclobutane ring can help to describe its puckered conformation. Long-range couplings (⁴J or ⁵J) might also be observed between protons on the cyclopropane and cyclobutane rings, providing further structural constraints. The accurate measurement of these coupling constants is essential for a complete conformational analysis. organicchemistrydata.orgmdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most diagnostic absorption band is the stretching vibration of the nitrile (C≡N) group. This peak is typically sharp and of medium-to-strong intensity, appearing in a relatively clean region of the spectrum. spectroscopyonline.com
Nitrile (C≡N) Stretch: Expected to appear in the range of 2260-2220 cm⁻¹. For a derivative, 1-(4-methoxy-2,6-dimethylphenyl)-1-(phenylethynyl)this compound, this peak was observed at 2237 cm⁻¹, which aligns with the expected value. epfl.ch
sp³ C-H Stretch: Aliphatic C-H stretching vibrations from the cyclopropane and cyclobutane rings are expected to appear just below 3000 cm⁻¹, typically in the 2850-3000 cm⁻¹ range. libretexts.org The C-H stretch of the cyclopropane ring may appear at slightly higher wavenumbers (above 3000 cm⁻¹) due to the increased s-character of the C-H bonds.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. Under electron ionization (EI), this compound would first form a molecular ion [M]⁺•. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral fragments.
Key fragmentation pathways for spirocyclic compounds often involve cleavage at the spiro-atom or ring fragmentation. aip.org
Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the C₇H₉N molecule.
Loss of Nitrile Group: Fragmentation via the loss of a nitrile radical (•CN) or hydrogen cyanide (HCN) is a common pathway for nitriles.
Ring Cleavage: The strained cyclopropane and cyclobutane rings can undergo characteristic fragmentation. Cleavage of the cyclobutane ring can lead to the loss of ethylene (B1197577) (C₂H₄). The primary dissociation of spiro hydrocarbons with a cyclopropane ring often involves the loss of a hydrogen atom to form a stable [M-H]⁺ ion. aip.org
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound This is an interactive table. Click on the headers to sort.
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 107 | [C₇H₉N]⁺• | Molecular Ion (M⁺•) |
| 106 | [C₇H₈N]⁺ | Loss of H• |
| 81 | [C₆H₉]⁺ | Loss of •CN |
| 80 | [C₆H₈]⁺• | Loss of HCN |
X-ray Diffraction Studies for Solid-State Structure Determination
While NMR provides the structure in solution, single-crystal X-ray diffraction gives the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for unambiguous structural determination. For this compound, an X-ray crystal structure would provide exact bond lengths, bond angles, and torsional angles. sci-hub.se
Studies on related spiro[2.3]hexane derivatives have demonstrated the utility of this method. For example, the crystal structure of a spiro[2.3]hex-1-ene derivative revealed that the cyclobutane ring geometry significantly influences the spatial orientation of substituents, pulling them away from the plane of the adjacent ring. nih.govacs.org A similar analysis of this compound would definitively establish the puckering of the cyclobutane ring and the precise orientation of the nitrile group relative to the spirocyclic system, confirming the stereochemistry and conformational preferences of the molecule in the solid state.
Retrosynthetic Analysis of Complex Spiro 2.3 Hexane 5 Carbonitrile Architectures
Fundamental Principles of Retrosynthetic Disconnections for Spirocycles
The retrosynthesis of spirocycles, including the spiro[2.3]hexane framework, is guided by several core principles aimed at simplifying the molecular complexity in a logical and synthetically feasible manner. solubilityofthings.come3s-conferences.org A primary goal is to disconnect the target molecule in a way that leads to simpler, more manageable precursors. e3s-conferences.org For spirocyclic systems, this often involves breaking the molecule down into its constituent rings or into acyclic precursors. scripps.edu
Key principles for disconnecting spirocycles include:
Simplification: Each retrosynthetic step should significantly reduce the structural complexity of the molecule. e3s-conferences.org This can be achieved by cleaving the spirocyclic ring system to generate either two separate cyclic molecules or a single, larger, non-spirocyclic intermediate. scripps.edu
Recognition of Key Patterns (Retrons): Identifying recognizable structural motifs, or "retrons," within the target molecule can suggest powerful and reliable bond-forming reactions in the forward synthesis. For instance, the presence of specific functional groups adjacent to the spiro center can guide the disconnection strategy.
Strategic Bond Disconnections: The choice of which bonds to break is critical. In spirocycles, disconnections are often considered at the spiro center itself or at bonds adjacent to it. youtube.com The selection is guided by the potential to form these bonds through reliable and high-yielding reactions.
Strategic Disconnections Involving the Spiro Center
The spiro center, being the defining feature of a spirocycle, is a logical focal point for retrosynthetic analysis. youtube.com Disconnections involving this quaternary carbon atom are particularly powerful for simplifying the molecular architecture.
Common strategies for disconnections at the spiro center include:
One-Bond Disconnection: This involves cleaving one of the four carbon-carbon bonds originating from the spiro atom. This transforms the spirocycle into a single, larger ring system, which can then be further simplified.
Two-Bond Disconnection: A more simplifying approach is to disconnect two bonds at the spiro center. This breaks the target molecule into two separate, smaller rings or into a single acyclic precursor. This is often a highly effective strategy for significantly reducing complexity. scripps.edu
Rearrangement-Based Disconnections: Certain rearrangements can be powerful tools in the synthesis of spirocycles. A key example is the pinacol (B44631) rearrangement, which can be used to construct a spirocyclic ketone from a diol precursor. youtube.com In a retrosynthetic sense, this translates to disconnecting a spirocyclic ketone into a diol.
The presence of functional groups can greatly influence the choice of disconnection. For example, a ketone adjacent to the spiro center might suggest a disconnection leading to a precursor suitable for a pinacol rearrangement. youtube.com
Application of Functional Group Interconversions (FGI) in Retrosynthesis
Functional Group Interconversion (FGI) is a crucial tactic in retrosynthesis, allowing for the transformation of one functional group into another to facilitate a key disconnection or to simplify the synthesis. solubilityofthings.comscitepress.org In the context of spiro[2.3]hexane-5-carbonitrile, FGI can be applied to both the nitrile group and any other functionalities present on the spirocyclic framework.
For instance, the carbonitrile group in this compound can be retrosynthetically derived from other functional groups through FGI. This provides flexibility in the synthetic design, as one can choose a precursor that is more amenable to the key bond-forming reactions.
Table 1: Retrosynthetic Precursors of the Nitrile Group via FGI
| Target Functional Group | Precursor Functional Group | Forward Synthetic Reaction |
| Nitrile (-CN) | Primary Amide (-CONH₂) | Dehydration (e.g., with P₂O₅, SOCl₂) |
| Nitrile (-CN) | Aldehyde (-CHO) | Formation of an oxime followed by dehydration |
| Nitrile (-CN) | Carboxylic Acid (-COOH) | Conversion to primary amide then dehydration |
| Nitrile (-CN) | Alkyl Halide (-CH₂X) | Nucleophilic substitution with a cyanide salt |
Similarly, other functional groups on the spiro[2.3]hexane skeleton can be manipulated. For example, a ketone can be introduced via oxidation of an alcohol, or an alkene can be formed through an elimination reaction. youtube.com These FGIs are planned in the retrosynthetic direction to arrive at a precursor that is either commercially available or can be synthesized more readily.
Target Molecule Simplification Strategies
The overarching goal of retrosynthesis is to simplify the target molecule. e3s-conferences.org For complex architectures like substituted spiro[2.3]hexanes, several strategies can be employed to achieve this simplification.
Key simplification strategies include:
Disconnection to Simpler Topologies: The most effective simplification involves breaking the spirocyclic system into less complex topologies, such as monocyclic or acyclic precursors. scripps.edu
Reducing Stereochemical Complexity: If the target molecule contains multiple stereocenters, a key simplification is to plan the synthesis in a way that allows for their controlled introduction from a simpler, achiral, or less stereochemically complex precursor.
Use of Commercially Available Starting Materials: A successful retrosynthesis will ultimately lead back to simple, inexpensive, and readily available starting materials. icj-e.org
Convergent Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then joined together at a late stage, is often more efficient than a linear synthesis where the molecule is built step-by-step.
By applying these strategies, the complex problem of synthesizing a substituted spiro[2.3]hexane can be broken down into a series of smaller, more manageable synthetic challenges.
Addressing Stereochemical Control in Retrosynthetic Planning
The stereochemistry of spirocycles is a critical aspect that must be addressed during retrosynthetic planning. numberanalytics.com The spiro[2.3]hexane framework can possess multiple stereocenters, and the desired stereoisomer must be obtained with high selectivity.
Strategies for controlling stereochemistry include:
Asymmetric Synthesis: Employing chiral catalysts, reagents, or auxiliaries to induce stereoselectivity in key bond-forming reactions. numberanalytics.com For example, a diastereoselective rhodium-catalyzed cyclopropanation has been used to introduce a cyclopropane (B1198618) ring with specific stereochemistry in the synthesis of spiro[2.3]hexane derivatives. beilstein-journals.orgnih.gov
Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature to introduce the desired stereochemistry.
Substrate-Controlled Diastereoselection: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. This is a powerful strategy for controlling the relative stereochemistry of newly formed stereocenters.
Chiral Resolution: In cases where a stereoselective synthesis is not feasible, a racemic or diastereomeric mixture can be separated into its constituent stereoisomers using techniques like chiral chromatography. numberanalytics.com
When planning the retrosynthesis of a specific stereoisomer of a spiro[2.3]hexane derivative, it is essential to consider how each key disconnection and subsequent forward reaction will impact the stereochemical outcome.
Case Studies of Complex Spiro[2.3]hexane-Containing Natural Products and Synthetic Targets
The spiro[2.3]hexane motif is present in a number of natural products and has been a target for synthetic chemists. The retrosynthetic strategies employed in these syntheses provide valuable insights into the construction of this strained ring system.
One notable example is the synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally constrained analogues of L-glutamic acid. beilstein-journals.orgnih.gov The retrosynthetic plan for these molecules involved the diastereoselective rhodium-catalyzed cyclopropanation of an α,β-unsaturated ester derived from an azetidinone. beilstein-journals.org This highlights the use of a key stereocontrolled reaction to construct the spiro[2.3]hexane core.
Another relevant area is the synthesis of spiro[2.3]hexane-based diamines as potential isosteres for piperidine (B6355638) and other cyclic systems in medicinal chemistry. sci-hub.sethieme-connect.com The synthesis of these compounds often relies on the cyclopropanation of a cyclobutane (B1203170) derivative, demonstrating a common strategy for forming the spiro[2.3]hexane skeleton. sci-hub.se
The synthesis of clavatadine C analogs, which are spirocyclic bromotyrosine derivatives, showcases another approach. mdpi.com Here, the spirocyclic core is formed via an oxidative spirocyclization of a tyrosine derivative. mdpi.com This illustrates how the unique reactivity of certain precursors can be harnessed to construct the spirocyclic framework.
These case studies demonstrate the variety of retrosynthetic disconnections and forward synthetic strategies that have been successfully applied to the synthesis of complex molecules containing the spiro[2.3]hexane unit.
Applications in Advanced Organic Synthesis and Materials Research
Spiro[2.3]hexanes as Rigid Building Blocks for Molecular Diversity
Spiro[2.3]hexanes are characterized by their spirocyclic core, which fuses a cyclopropane (B1198618) and a cyclobutane (B1203170) ring. This arrangement imparts a high degree of rigidity and a well-defined three-dimensional geometry. thieme-connect.com These features make them attractive as building blocks in organic synthesis, allowing for the precise spatial orientation of substituents. thieme-connect.com The strained nature of the fused rings also provides a unique reactivity profile, enabling a variety of chemical transformations. sci-hub.se
The synthesis of functionalized spiro[2.3]hexanes has been an area of active research, with various methods developed to introduce diverse functional groups onto the scaffold. For instance, the synthesis of spiro[2.3]hexane carboxylic acids and their derivatives, such as esters and amides, provides handles for further elaboration into more complex molecules. nih.govgoogle.com The carbonitrile group in spiro[2.3]hexane-5-carbonitrile, for example, can be readily converted to other functional groups like amines or carboxylic acids, further expanding the accessible molecular diversity. The development of scalable synthetic routes to these building blocks is crucial for their broader application in drug discovery and materials science. thieme-connect.com
Design of Conformationally Restricted Molecular Probes and Analogs
The conformational rigidity of the spiro[2.3]hexane framework is a key attribute for the design of molecular probes and analogs with constrained topologies. researchgate.net By "freezing" the conformation of a molecule, researchers can investigate the specific spatial arrangements required for biological activity or other molecular recognition events. nih.gov This approach is particularly valuable in medicinal chemistry for developing selective ligands for receptors and enzymes. nih.gov
Spiro[2.3]hexane-based scaffolds have been incorporated into various molecular probes to study biological processes. acs.org For example, their integration into amino acid structures can lead to conformationally restricted analogs that mimic or modulate peptide secondary structures. d-nb.info The defined geometry of the spirocycle helps to pre-organize the molecule into a specific conformation, which can enhance binding affinity and selectivity for a biological target. acs.org
Role as Non-Classical Bioisosteres in Lead Compound Design (excluding clinical data)
In medicinal chemistry, the concept of bioisosterism, where one functional group or substructure is replaced by another with similar physicochemical properties, is a powerful strategy for lead optimization. Spiro[2.3]hexanes have emerged as non-classical bioisosteres for commonly used ring systems in drug molecules. rsc.orgresearchgate.net Their three-dimensional nature offers an "escape from flatland," moving away from the predominantly planar structures of many traditional drug candidates. researchgate.net
Piperidine (B6355638) and Cycloalkane Isosteres
The spiro[2.3]hexane scaffold has been investigated as a bioisosteric replacement for piperidine and various cycloalkanes. dntb.gov.uasci-hub.seepa.gov For instance, 4-azaspiro[2.3]hexane has been identified as a promising, yet previously overlooked, isostere for piperidine. researchgate.netrsc.org Exit vector plot analysis, a computational tool to compare the spatial arrangement of substituents, has shown that the 1,4-disubstituted 4-azaspiro[2.3]hexane scaffold is structurally similar to trans-1,4-disubstituted cyclohexanes and piperidines. researchgate.net Replacing a piperidine ring with a 4-azaspiro[2.3]hexane motif can lead to a decrease in the parent compound's basicity and an increase in its lipophilicity, which are important properties in drug design. researchgate.netrsc.org Similarly, 1,5-disubstituted spiro[2.3]hexanes have been shown to be promising isosteres for cycloalkanes. dntb.gov.uasci-hub.se
Peptidomimetics
The rigid spiro[2.3]hexane framework is also a valuable scaffold for the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. The conformations observed in the crystalline state of certain 1,5-diaminospiro[2.3]hexane derivatives suggest their potential application in the design of β-turn and sheet-like peptidomimetics. dntb.gov.uasci-hub.seepa.gov By incorporating the spiro[2.3]hexane core, researchers can create stable, non-peptidic structures that can reproduce the biological activity of natural peptides but with improved properties such as enhanced metabolic stability. enamine.net The synthesis of spiro[2.3]hexane-derived amino acids provides key building blocks for constructing these sophisticated peptidomimetic structures. enamine.net
Integration into Complex Molecular Scaffolds
The synthetic versatility of spiro[2.3]hexane derivatives allows for their integration into more complex molecular architectures. beilstein-journals.orgresearchid.co The functional groups on the spirocyclic core can serve as handles for further chemical modifications and for coupling to other molecular fragments. For example, spiro[2.3]hexane-5-carboxylic acid can be used in standard coupling reactions to form amides or esters, thereby linking the spirocyclic unit to other parts of a larger molecule.
The synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid illustrates the integration of this scaffold into biologically relevant molecules. nih.govbeilstein-journals.org These complex structures are designed to interact with specific biological targets with high selectivity. nih.govbeilstein-journals.org The ability to construct such intricate molecules relies on the development of robust synthetic methodologies for the preparation and functionalization of the spiro[2.3]hexane core.
Contribution to Polymer and Material Science
The unique properties of the spiro[2.3]hexane scaffold also extend to the field of polymer and material science. The rigidity and stability imparted by the spirocyclic structure can be harnessed to create polymers with enhanced mechanical and thermal properties. epa.gov Incorporation of spiro[2.3]hexane units into polymer chains can lead to materials with higher durability, making them suitable for demanding applications.
While the primary focus of spiro[2.3]hexane research has been in medicinal and organic chemistry, its potential in materials science is a growing area of interest. The development of new synthetic methods to produce spiro[2.3]hexane-based monomers will be crucial for exploring their full potential in the creation of advanced polymers and materials.
Utilization in Photoclick Chemistry and Bioorthogonal Reactions
The unique structural properties of spirocyclic compounds, particularly their inherent ring strain, have positioned them as valuable tools in advanced organic synthesis. Among these, derivatives of spiro[2.3]hexane have garnered significant attention for their application in photoclick chemistry and bioorthogonal reactions. While not the final reactive species, This compound serves as a critical synthetic precursor to highly reactive alkenes used in these cutting-edge fields.
The primary application of this chemical family lies in the synthesis of strained alkenes for rapid cycloaddition reactions. nih.gov Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov Photoclick chemistry, a subset of bioorthogonal chemistry, utilizes light to trigger these rapid and specific reactions.
Detailed research has demonstrated that spiro[2.3]hex-1-ene, a derivative synthesized from this compound, is an exceptionally reactive and yet stable alkene reporter for studying fast biological processes. nih.gov The synthesis of this highly strained and reactive alkene begins with the commercially available 3-methylene-cyclobutanecarbonitrile. acs.org Cyclopropanation of this starting material yields the diastereomers of this compound. nih.govacs.org
Following its synthesis, the nitrile group of this compound is typically reduced to an alcohol, which is then further functionalized to create the final reactive spiro[2.3]hex-1-ene moiety. acs.org This derivative exhibits superior reactivity in photoclick chemistry due to a combination of high ring strain and reduced steric hindrance. nih.govacs.org The unique spirocyclic structure helps to alleviate the steric repulsion that can hinder the transition state in cycloaddition reactions. nih.gov
The resulting spiro[2.3]hex-1-ene demonstrates remarkably fast reaction kinetics in photoclick chemistry, specifically in tetrazole-alkene cycloadditions. nih.gov This high reactivity allows for rapid and specific labeling of biomolecules, such as proteins, both in vitro and on living cells with no apparent toxicity. nih.govacs.org For instance, a lysine (B10760008) derivative incorporating the spiro[2.3]hex-1-ene moiety has been successfully incorporated into proteins and subsequently modified with a water-soluble tetrazole in under 10 seconds. nih.gov
The table below summarizes key research findings related to the reactivity of spiro[2.3]hexane derivatives in photoclick chemistry.
| Compound/System | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Findings | Reference |
| Spiro[2.3]hex-1-ene (Sph) | Photoclick Chemistry (with Tet-1) | Up to 34,000 | High ring strain and reduced steric hindrance lead to exceptionally fast kinetics. | nih.gov |
| Lysine derivative with spiro[2.3]hex-1-ene | Photoclick Reaction (with water-soluble tetrazole) | > 10,000 | Enables rapid (<10 s) and specific protein modification. | nih.gov |
| 3,3-disubstituted cyclopropene | Photoclick Chemistry (with Tet-1) | 58 | Serves as a less reactive comparison, highlighting the rate enhancement of the spiro[2.3]hexene system. | nih.gov |
These findings underscore the importance of this compound as a key building block in the development of powerful tools for chemical biology and materials research. Its role as a precursor enables the synthesis of highly efficient reporters for bioorthogonal labeling, facilitating the study of complex biological processes in real-time.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies for Spiro[2.3]hexanes
The construction of the spiro[2.3]hexane framework has traditionally been a synthetic challenge. rsc.org However, recent advancements are paving the way for more efficient and versatile synthetic routes.
A significant trend is the development of green and additive-free approaches . For instance, a photoinduced synthesis of functionalized spiro[2.3]hexanes has been reported, which avoids the use of harmful reagents and proceeds under visible-light irradiation. rsc.orgrsc.org This method demonstrates good functional-group tolerance and scalability, making it an attractive option for sustainable synthesis. rsc.org
Another promising area is the use of [1.1.1]propellane as a carbene precursor in nickel-catalyzed cyclopropanations to form methylenespiro[2.3]hexane products. researchgate.net This approach opens up new avenues for constructing this strained ring system.
Furthermore, the synthesis of spiro[2.3]hexane derivatives through [2+2] cycloaddition reactions with methylenecyclopropanes (MCPs) and methylenecyclobutanes (MCBs) continues to be an area of interest. rsc.org Researchers are exploring new catalysts and reaction conditions to improve the efficiency and stereoselectivity of these transformations. scispace.com
A notable example of synthesizing a functionalized spiro[2.3]hexane involves the cyclopropanation of 3-methylene-cyclobutanecarbonitrile, leading to the formation of spiro[2.3]hexane-5-carbonitrile diastereomers. acs.org This highlights the direct synthesis of the carbonitrile-functionalized scaffold.
| Methodology | Key Features | Reference |
| Photoinduced Synthesis | Additive-free, visible-light irradiation, green protocol. rsc.orgrsc.org | rsc.orgrsc.org |
| Nickel-Catalyzed Cyclopropanation | Utilizes [1.1.1]propellane as a carbene precursor. researchgate.net | researchgate.net |
| [2+2] Cycloaddition | Employs methylenecyclopropanes and methylenecyclobutanes. rsc.org | rsc.orgscispace.com |
| Direct Cyclopropanation | Synthesis of this compound from 3-methylene-cyclobutanecarbonitrile. acs.org | acs.org |
Exploration of New Reaction Types and Mechanistic Insights
Understanding the reactivity of the spiro[2.3]hexane core is crucial for its application in more complex molecular architectures. Future research will likely focus on exploring new reaction types and gaining deeper mechanistic insights.
Mechanistic studies of photoinduced spiro[2.3]hexane synthesis suggest that C-C bond formation occurs almost simultaneously with a light-sustained initiation process. rsc.orgrsc.org Further investigations into the intermediates and transition states of these reactions will be vital for optimizing reaction conditions and expanding the substrate scope.
The development of asymmetric syntheses of spiro[2.3]hexane derivatives is a key goal. Enzymatic resolutions, for example, have been successfully employed in the synthesis of novel spiro[2.3]hexane carbocyclic nucleosides, demonstrating the potential for creating enantiomerically pure compounds. nih.govacs.org
Advanced Computational Modeling for Predictive Synthesis and Property Tuning
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For spiro[2.3]hexane systems, advanced computational modeling can play a significant role in several areas.
Predictive Synthesis: Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms and predict the feasibility of new synthetic routes. acs.orgmdpi.com This can help to guide experimental work and reduce the amount of trial-and-error required. For example, computational studies have been used to understand the stability and reactivity of strained alkenes like spiro[2.3]hex-1-ene. acs.org
Property Tuning: The unique three-dimensional structure of spiro[2.3]hexanes can be leveraged to fine-tune the physicochemical properties of molecules. Computational models can predict how different substituents on the spiro[2.3]hexane core will affect properties such as solubility, lipophilicity, and electronic characteristics. acs.org This is particularly important for designing drug candidates with optimal pharmacokinetic profiles and for developing new materials with desired optical or electronic properties. mdpi.comacs.org The use of Exit Vector Plots (EVP) is a computational tool that helps in understanding the spatial arrangement of functional groups on spirocyclic scaffolds. researchgate.net
Applications in Chemical Biology Tool Development
The rigid and well-defined three-dimensional structure of the spiro[2.3]hexane scaffold makes it an attractive building block for the development of novel chemical biology tools.
One exciting application is in the design of genetically encodable strained alkenes for superfast photoclick chemistry. acs.orgnih.gov For example, spiro[2.3]hex-1-ene has been designed and synthesized for this purpose, exhibiting rapid reaction kinetics that allow for the bioorthogonal labeling of proteins in less than 10 seconds. nih.gov This opens up new possibilities for studying dynamic biological processes in real-time.
The development of spiro[2.3]hexane-based probes and labels could also contribute to the advancement of techniques for protein and RNA profiling of extracellular vesicles, a rapidly growing area of research. nih.gov
Scalable and Sustainable Synthesis of Spiro[2.3]hexane Scaffolds
For spiro[2.3]hexane derivatives to be widely adopted in industrial applications, the development of scalable and sustainable synthetic methods is essential.
Recent research has demonstrated the scalability of certain synthetic protocols . For instance, a photoinduced synthesis of functionalized spiro[2.3]hexanes has been shown to be scalable. rsc.org Additionally, methods for the multigram synthesis of related azaspiro[2.3]hexane derivatives have been developed. acs.org A Russian patent describes a method for producing 5-aminospiro[2.3]hexane-1-carboxylic acid, indicating efforts towards scalable production of functionalized spiro[2.3]hexanes. google.com A Chinese patent also outlines a synthesis method for 5-Boc-5-azaspiro[2.3]hexane-1-carboxylic acid, addressing issues of intermediate stability and yield. patsnap.com
Future efforts will likely focus on optimizing existing methods and developing new ones that utilize readily available starting materials, minimize waste, and avoid the use of toxic reagents and solvents. rsc.org
Integration with Flow Chemistry and Automation for Enhanced Synthesis
Flow chemistry and automation are revolutionizing chemical synthesis by enabling precise control over reaction parameters, improving safety, and facilitating high-throughput screening and optimization. dokumen.pubbeilstein-journals.orgspirochem.com
The integration of flow chemistry with the synthesis of spiro[2.3]hexane scaffolds holds significant promise. polimi.it Flow reactors can offer advantages for reactions that are difficult to control in batch, such as highly exothermic or fast reactions. dokumen.pub Photochemical reactions, like the photoinduced synthesis of spiro[2.3]hexanes, are particularly well-suited for flow chemistry, as the consistent light exposure in a microreactor can lead to higher efficiency and reproducibility. mdpi.com
Automated synthesis platforms can be used to rapidly screen different catalysts, solvents, and reaction conditions to identify optimal synthetic routes for spiro[2.3]hexane derivatives. beilstein-journals.org This can significantly accelerate the discovery and development of new compounds with desired properties.
Q & A
Q. What are the common synthetic routes for preparing Spiro[2.3]hexane-5-carbonitrile derivatives, and what are the key intermediates involved?
- Methodological Answer : The synthesis often involves cyclopropanation strategies. For example, rhodium-catalyzed reactions with diazo compounds can form the spirocyclic core, as demonstrated in the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives . Key intermediates include carbene precursors and strained cyclopropane intermediates. Prototropic isomerization using lithium diisopropylamide (LDA) can further transform 1-oxathis compound into bicyclo[1.1.0]butane derivatives, highlighting the role of base-mediated rearrangements .
Q. What spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming spirojunction and substituent positions. For instance, and NMR can resolve ring strain and stereochemistry . X-ray crystallography provides definitive structural proof, as seen in studies of related spiro compounds like 10-oxospiro[anthracene-9,2'-cyclopropane]-1'-carbonitrile . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular formulas and functional groups (e.g., nitrile stretches at ~2200 cm) .
Advanced Research Questions
Q. How does prototropic isomerization of this compound derivatives affect their chemical reactivity, and what experimental conditions drive this transformation?
- Methodological Answer : Isomerization via LDA induces a ring-opening/ring-closing mechanism, converting spiro compounds into bicyclo[1.1.0]butane derivatives. This process is highly solvent- and temperature-dependent: reactions in tetrahydrofuran (THF) at −78°C favor kinetic control, while warmer conditions promote thermodynamic products . Monitoring with in-situ NMR and DFT calculations can elucidate transition states and substituent effects on reaction pathways.
Q. How can contradictory data in the synthesis yields of this compound derivatives be resolved through reaction optimization?
- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., carbene dimerization vs. cyclopropanation). Systematic optimization of catalyst loading (e.g., Rh(OAc) at 1–5 mol%), substrate stoichiometry, and solvent polarity (e.g., dichloromethane vs. toluene) can improve selectivity . Design of Experiments (DoE) frameworks, such as factorial designs, help identify critical variables. For example, lower temperatures (−40°C) may suppress side reactions in diazo decomposition .
Q. How do computational models predict the impact of substituents on ring strain and conformational stability in this compound analogs?
- Methodological Answer : Density Functional Theory (DFT) calculations assess ring strain by analyzing bond angles and torsional energies. Substituents like electron-withdrawing groups (e.g., nitriles) increase strain due to distorted cyclopropane geometries, while alkyl groups stabilize via hyperconjugation . Molecular dynamics simulations can model conformational "freezing" effects, as seen in 5-azaspiro[2.3]hexane derivatives designed to mimic rigid glutamate analogs .
Q. What strategies mitigate challenges in purifying this compound derivatives due to their high ring strain and reactivity?
- Methodological Answer : Use non-polar solvents (e.g., hexane) during column chromatography to minimize decomposition. Low-temperature crystallization (e.g., −20°C in EtOAc/hexane mixtures) improves yields of sensitive intermediates . For air- or moisture-sensitive compounds, inert-atmosphere techniques (glovebox, Schlenk lines) are essential. Analytical HPLC with chiral columns resolves enantiomers in stereochemically complex analogs .
Data Contradiction and Troubleshooting
Q. When unexpected bicyclic products form instead of spirocyclic targets, how should researchers revise their synthetic approach?
- Methodological Answer : This suggests competing isomerization or ring-opening pathways. Redesign the precursor to reduce strain (e.g., substituent pre-organization) or employ milder bases (e.g., KCO instead of LDA) . Kinetic trapping via rapid quenching or photochemical methods can also favor spiro over bicyclic products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
